4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde
Overview
Description
4’-Fluoro-2’-methoxybiphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . It is characterized by the presence of a fluoro group at the 4’ position, a methoxy group at the 2’ position, and an aldehyde group at the 3 position on a biphenyl structure . This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluoro-2’-methoxybiphenyl-3-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In industrial settings, the production of 4’-fluoro-2’-methoxybiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield . The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-methoxybiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-Fluoro-2’-methoxybiphenyl-3-carboxylic acid.
Reduction: 4’-Fluoro-2’-methoxybiphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2’-methoxybiphenyl-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-fluoro-2’-methoxybiphenyl-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups . In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-2’-methoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2’-Methoxybiphenyl-3-carbaldehyde: Lacks the fluoro group, which may affect its reactivity and interactions.
4’-Fluoro-3’-methoxybiphenyl-2-carbaldehyde: Has a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
4’-Fluoro-2’-methoxybiphenyl-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluoro and methoxy groups, along with the aldehyde functionality, allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWMDVXVSYFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219722 | |
Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329115-53-8 | |
Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1329115-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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